Cgp 55845A

GABA-B receptor Binding affinity Receptor pharmacology

CGP 55845A is the gold-standard GABA-B antagonist for neuroscience research. With an IC50 of 5 nM—four orders of magnitude more potent than CGP 35348 (34 µM)—it delivers complete, rapid blockade of pre- and postsynaptic receptors at 1 µM in electrophysiology. Unlike lower-affinity antagonists that risk incomplete blockade and confounding results, CGP 55845A provides unambiguous receptor silencing in patch-clamp, cAMP, and in vivo CNS studies. Choose ≥98% HPLC-pure material from trusted suppliers to ensure reproducibility in your most critical experiments.

Molecular Formula C18H23Cl3NO3P
Molecular Weight 438.7 g/mol
CAS No. 149184-22-5
Cat. No. B1668523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgp 55845A
CAS149184-22-5
Synonyms(3-((1-(3,4-dichlorophenyl)ethyl)amino)-2-hydroxypropyl)(P-benzyl)-phosphinic acid
CGP 55845
CGP 55845A
CGP 55845A hydrochloride, (S-(R*,R*))-isomer
CGP 55845A, (S-(R*,R*))-isomer
CGP-55845
CGP-55845A
Molecular FormulaC18H23Cl3NO3P
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl
InChIInChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
InChIKeyPXQAIXBYWZBYKJ-LINSIKMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 55845A: A Selective GABA-B Receptor Antagonist with Nanomolar Affinity


CGP 55845A (CAS 149184-22-5) is a selective, competitive antagonist of the gamma-aminobutyric acid type B (GABA-B) receptor [1]. It is a synthetic phosphinic acid derivative [2] that binds with high affinity to both pre- and postsynaptic GABA-B receptors [3]. Its primary use is in neuroscience research to dissect the physiological roles of GABA-B receptors in the mammalian central nervous system [1].

Why Generic GABA-B Antagonist Substitution Fails in Critical Experiments


The GABA-B antagonist class is highly heterogeneous in potency, with IC50 values spanning several orders of magnitude. Substituting a low-affinity antagonist like phaclofen or a moderately potent one like CGP 35348 for CGP 55845A can lead to incomplete receptor blockade, confounding results. For example, CGP 55845A demonstrates an IC50 of 5 nM , while CGP 35348 exhibits an IC50 of 34 µM , a difference of nearly four orders of magnitude. Furthermore, antagonists differ in their ability to access the central nervous system and their relative selectivity for pre- vs. postsynaptic receptors .

Quantitative Evidence for Selecting CGP 55845A Over Its Closest GABA-B Antagonist Analogs


Binding Affinity: Nanomolar Potency Differentiates CGP 55845A from Micromolar Competitors

CGP 55845A demonstrates a binding affinity (pKi) of 8.35, which corresponds to a Ki of 4.5 nM . In contrast, the first-generation antagonist CGP 35348 exhibits an IC50 of 34 µM, a nearly 10,000-fold difference in potency . Another commonly used antagonist, SCH 50911, has a reported IC50 of 1.1 µM, which is approximately 220 times less potent than CGP 55845A .

GABA-B receptor Binding affinity Receptor pharmacology

Functional Antagonism: pA2 Value Demonstrates Superior Potency Over CGP 35348 and 2-OH-saclofen

In a direct head-to-head comparison using intracellular recordings from rat dorso-lateral septal neurones, CGP 55845A exhibited a pA2 of 8.3 against baclofen-induced hyperpolarization, which is significantly higher than the values for CGP 52432 (6.7), CGP 35348 (4.5), 2-OH saclofen (4.2), and CGP 36742 (4.0) [1]. This translates to CGP 55845A being approximately 40 times more potent than CGP 52432 and over 6,000 times more potent than CGP 35348 in this functional assay [1].

Electrophysiology Functional antagonism pA2

In Vivo Seizure Susceptibility: Divergent Outcomes with CGP 35348 vs. CGP 55845A

In a head-to-head in vivo study, intracerebroventricular (i.c.v.) injection of CGP 35348 (56-110 µg) induced hippocampal afterdischarges (ADs) in ~60% of trials and increased the frequency of electrically-evoked ADs from 3.6 Hz to 5.3 Hz [1]. In stark contrast, i.c.v. injection of CGP 55845A rarely induced ADs, indicating a fundamentally different in vivo profile [1].

In vivo pharmacology Epilepsy Seizure

Synaptic Response Blockade: Efficacy at Low Micromolar Concentrations Compared to High Micromolar Doses for Alternatives

In a direct comparative study on rat hippocampal CA1 neurons, CGP 55845A at a concentration of 1 µM fully blocked the GABA-B receptor-mediated late inhibitory postsynaptic potential (IPSP) [1]. In the same study, CGP 52432 (1 µM) only reduced the IPSP by 64%, while 100-fold higher concentrations of CGP 35348 (100 µM) and 2-OH saclofen (100 µM) were required to achieve comparable levels of inhibition (82% and 68%, respectively) [1].

Synaptic transmission IPSP Electrophysiology

Rank Order of Potency in Binding Assays Confirms Top-Tier Affinity

A comprehensive competition binding study using heterodimeric GABA-B receptors expressed in CHO cells established a clear rank order of antagonist potency: CGP 54262A > CGP 55845 > CGP 52432 > SCH 50911 > CGP 51176 > CGP 36742 = CGP 35348 [1]. This places CGP 55845A among the highest affinity antagonists available, significantly outperforming more commonly used tools like SCH 50911 and CGP 35348 [1].

GABA-B receptor Competition binding Rank order

Recommended Research Applications for CGP 55845A


In Vitro Electrophysiology Requiring Robust GABA-B Blockade

For patch-clamp or field potential recordings where complete and rapid blockade of pre- and postsynaptic GABA-B receptors is critical, CGP 55845A at 1 µM provides near-total inhibition of the late IPSP and paired-pulse depression, as established in hippocampal and septal slice preparations [1]. This is a key differentiator from lower-potency antagonists that require high, potentially non-specific concentrations [1].

Binding and Functional Assays to Define GABA-B Pharmacology

In competition binding or functional assays (e.g., cAMP modulation), CGP 55845A serves as a high-affinity reference antagonist. Its established rank order superiority over compounds like SCH 50911 and CGP 35348 makes it the preferred tool for defining the pharmacological profile of GABA-B receptors in native or recombinant systems [2].

In Vivo Studies Requiring CNS GABA-B Antagonism

For in vivo investigations where central GABA-B receptor blockade is required, CGP 55845A's ability to cross the blood-brain barrier and its distinct in vivo profile (e.g., its lack of pro-convulsant afterdischarges compared to CGP 35348) makes it a valuable tool for dissecting the role of these receptors in complex behaviors and disease models like epilepsy [3].

Quote Request

Request a Quote for Cgp 55845A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.